4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H5BrF3NO2 |
|---|---|
Molecular Weight |
308.05 g/mol |
IUPAC Name |
4-bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H5BrF3NO2/c11-6-1-4(10(12,13)14)2-7-5(6)3-8(15-7)9(16)17/h1-3,15H,(H,16,17) |
InChI Key |
QSXVQMOEVCZLOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)O)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves multi-step reactions starting from appropriately substituted aniline or benzaldehyde derivatives bearing trifluoromethyl and bromo substituents. Key steps include:
- Formation of the indole core via cyclization methods such as the Hemetsberger indole synthesis or Fisher indole synthesis.
- Introduction of the carboxylic acid group at the 2-position through ester intermediates followed by hydrolysis.
- Installation of the bromine atom at the 4-position and trifluoromethyl group at the 6-position via halogenation and cross-coupling reactions, respectively.
Hemetsberger Indole Synthesis Route
One efficient method involves the Hemetsberger synthesis, which uses substituted benzaldehydes condensed with ethyl azidoacetate under basic conditions to form alkenyl azides, which upon thermolysis afford 4-bromo-indole-2-carboxylate derivatives.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| (i) | Sodium ethoxide, ethyl azidoacetate, ethanol | 12–42% | Formation of alkenyl azides |
| (ii) | Heating at 180 °C | 30–93% | Cyclization to 4-bromo-indole esters |
| (iii) | Reduction of nitro groups (if present) | 86–99% | Using Fe/NH4Cl in EtOH/H2O |
| (iv) | Acetylation | ~97% | Using acetic anhydride, TEA, DMF |
This method allows for the preparation of ethyl esters of 4-bromo-indole-2-carboxylic acids, which can be subsequently hydrolyzed to the free acid.
Fisher Indole Synthesis Route
Alternatively, the Fisher indole synthesis is employed for certain derivatives where substituted phenylhydrazines react with ketones or aldehydes under acidic conditions, sometimes using polyphosphoric acid (PPA) as solvent and cyclization medium.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at the 6-position is typically introduced via:
- Cross-coupling reactions such as the Ullmann or Kumada coupling using trifluoromethyl-containing reagents.
- Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) are also effective, where the electron-withdrawing nature of the trifluoromethyl group facilitates oxidative addition steps.
Bromination at the 4-Position
Selective bromination at the 4-position of the indole ring can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0 °C to room temperature). This step is often performed on indole esters to improve regioselectivity and facilitate purification.
Esterification and Hydrolysis to Carboxylic Acid
- The carboxylic acid group at the 2-position is often introduced or protected as an ester (e.g., ethyl or methyl ester) during synthesis.
- Esterification is typically performed using alcohols in the presence of acid catalysts (e.g., concentrated sulfuric acid).
- Hydrolysis of the ester to the free acid is carried out using lithium hydroxide in a tetrahydrofuran/water mixture or other basic aqueous conditions.
Purification and Yield Optimization
- Purification is commonly achieved by recrystallization (e.g., ethyl acetate/hexane) or column chromatography using silica gel with gradient elution.
- Reaction yields for key steps vary widely but can be optimized to exceed 30% overall yield with strict moisture exclusion and reaction monitoring by LC-MS.
- The use of palladium catalysts such as Pd(PPh3)4 enhances coupling efficiency and yield.
Comparative Data Table of Key Synthetic Steps
| Step | Reagents/Conditions | Yield Range (%) | Comments |
|---|---|---|---|
| Alkenyl azide formation | NaOEt, ethyl azidoacetate, EtOH | 12–42 | Base-catalyzed condensation |
| Thermolysis to indole ester | Heating at 180 °C | 30–93 | Cyclization step |
| Bromination (4-position) | NBS, DMF, 0 °C to RT | 70–90 | Selective electrophilic substitution |
| Trifluoromethyl introduction | Pd-catalyzed cross-coupling | 40–80 | Electron-deficient aromatic substitution |
| Ester hydrolysis | LiOH, THF/H2O | >90 | Conversion to free carboxylic acid |
| Nitro reduction (if needed) | Fe, NH4Cl, EtOH/H2O, 80 °C | 86–99 | For amino group introduction |
| Acetylation (optional) | Ac2O, TEA, DMF, RT | ~97 | Protecting group formation |
Summary of Research Findings
- The Hemetsberger method is a robust approach for constructing 4-bromo-indole-2-carboxylate derivatives, with yields up to 93% for cyclization.
- Palladium-catalyzed Buchwald-Hartwig amination and other cross-coupling reactions enable efficient introduction of trifluoromethyl groups and other substituents.
- Ester intermediates facilitate functional group transformations and purification.
- Selective bromination using NBS is effective for 4-position substitution.
- Hydrolysis and reduction steps are high yielding and straightforward.
- Reaction optimization requires careful control of temperature, moisture, and catalyst loading.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 4-position undergoes substitution with nucleophiles under catalytic or thermal conditions:
-
Amine substitution : Reacts with primary/secondary amines (e.g., benzylamine) in the presence of Pd(OAc)₂/Xantphos to form 4-amino derivatives .
-
Thiol substitution : Thiophenol derivatives displace bromine under basic conditions (e.g., K₂CO₃/DMF).
Example reaction :
Key conditions: 80–100°C, 12–24 hr, yields 60–85% .
Cross-Coupling Reactions
The bromine serves as a coupling site in palladium-catalyzed reactions:
Suzuki-Miyaura Coupling
-
Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ to form biaryl derivatives.
Typical conditions : 90°C, DME/H₂O, 12 hr.
Buchwald-Hartwig Amination
Mechanistic note : The trifluoromethyl group at C6 enhances electron deficiency, accelerating oxidative addition of the Pd catalyst .
Carboxylic Acid Functionalization
The C2-carboxylic acid participates in standard derivatization:
Esterification
Yields: >90% for methyl/isopropyl esters .
Amidation
Indole Ring Reactivity
The indole core undergoes selective modifications:
Electrophilic Substitution
-
Limited by the electron-withdrawing CF₃ group; bromination or nitration occurs at C5/C7 positions under strong acidic conditions (H₂SO₄/HNO₃).
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the indole to indoline, retaining the CF₃ and Br groups.
Decarboxylative Reactions
Under oxidative conditions (e.g., AgNO₃, K₂S₂O₈), the carboxylic acid undergoes decarboxylation to form 4-bromo-6-(trifluoromethyl)-1H-indole .
Comparative Reaction Data Table
Mechanistic and Stability Considerations
Scientific Research Applications
4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Medicine: Explored for drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, contributing to its anti-inflammatory and anti-cancer effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Compound A: 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid ()
- Key differences: Benzimidazole core (vs. indole), chloro and fluoro substituents, and an anilino group.
- The chloro and fluoro groups reduce electron density compared to trifluoromethyl, altering reactivity .
Compound B : 5-(Trifluoromethoxy)-1H-indole-2-carboxylic acid ()
- Key differences : Trifluoromethoxy at position 5 (vs. bromo and trifluoromethyl at positions 4 and 6).
Compound C : 5-Bromo-7-fluoro-1H-indole-2-carboxylic acid ()
Physical and Chemical Properties
| Property | Target Compound | Compound B (Trifluoromethoxy) | Compound C (5-Bromo-7-fluoro) |
|---|---|---|---|
| Molecular Weight | ~294.06 g/mol | ~275.17 g/mol | ~272.99 g/mol |
| LogP (Predicted) | ~2.8 (high lipophilicity) | ~2.2 | ~2.5 |
| Solubility (Aqueous) | Low (enhanced by salts) | Moderate | Low |
| pKa (Carboxylic Acid) | ~3.5 (strongly acidic) | ~4.2 | ~3.8 |
Notes:
Biological Activity
4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound this compound features a bromine atom and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological properties. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and microbial growth, suggesting potential applications in anticancer and antimicrobial therapies.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell lines by modulating key signaling pathways associated with tumor growth. For instance, it has been reported to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in cancer cell survival and proliferation .
Antimicrobial Activity
The compound also displays antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition at low micromolar concentrations. This suggests its potential use as an antimicrobial agent in clinical settings.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity. Research has shown that modifications to the indole scaffold can significantly alter its potency against specific targets. For example, the introduction of different substituents at the 2-position of the indole ring has been linked to enhanced inhibitory activity against indoleamine 2,3-dioxygenase (IDO) enzymes, which are important for immune regulation and cancer progression .
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 Value (μM) | References |
|---|---|---|---|
| Anticancer | GSK-3β | 0.48 | |
| Antimicrobial | Various Bacteria | 5.0 - 10.0 | |
| IDO Inhibition | IDO1 | 1.17 | |
| TDO Inhibition | TDO | 1.55 |
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various indole derivatives, this compound was found to significantly reduce cell viability in multiple cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction via caspase activation .
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong potential for development as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid, and how can reaction yields be optimized?
- Methodology : Start with halogenated indole precursors. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C to RT) . Introduce the trifluoromethyl group via cross-coupling reactions (e.g., Ullmann or Kumada coupling) with CF₃-containing reagents. Carboxylic acid functionality at the 2-position is typically introduced via hydrolysis of ester intermediates (e.g., methyl esters using LiOH/THF/H₂O).
- Yield Optimization : Use catalysts like Pd(PPh₃)₄ for coupling reactions and monitor reaction progress via LC-MS. Purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) improves purity. Yields >30% are achievable with rigorous exclusion of moisture .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected: ~324.0 g/mol) .
- ¹H/¹³C NMR : Identify indole ring protons (δ 7.2–7.8 ppm) and carboxylic acid protons (broad signal at δ 12–14 ppm). Trifluoromethyl groups show distinct ¹⁹F NMR signals (δ -60 to -70 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the key solubility and stability considerations for this compound in experimental setups?
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. For biological assays, prepare stock solutions in DMSO and dilute in buffer (≤1% DMSO final) to avoid precipitation .
- Stability : Store at -20°C under inert atmosphere (N₂/Ar). Degradation occurs via hydrolysis of the carboxylic acid group under basic conditions or prolonged exposure to light .
Advanced Research Questions
Q. How can researchers address contradictions in reported reactivity of the trifluoromethyl group during functionalization?
- Issue : The electron-withdrawing CF₃ group may hinder electrophilic substitution at the indole ring. Contradictory reports arise from solvent effects or competing side reactions.
- Resolution : Use DFT calculations to predict reactive sites (e.g., Fukui indices) . Experimentally, employ directing groups (e.g., boronic esters) to enhance regioselectivity. Monitor reaction intermediates via in-situ IR spectroscopy .
Q. What strategies are effective for modifying the indole core without disrupting the bromo or trifluoromethyl substituents?
- Methodology :
- Protection/Deprotection : Protect the carboxylic acid as a tert-butyl ester (e.g., Boc₂O, DMAP) to prevent decarboxylation during modifications .
- Metal-Free Functionalization : Use iodine-mediated C–H activation for coupling at the 3-position, leaving Br and CF₃ intact .
Q. How can computational modeling guide the design of derivatives for target-specific applications (e.g., enzyme inhibition)?
- Approach :
- Docking Studies : Use AutoDock Vina to model interactions with active sites (e.g., kinase or protease targets). The carboxylic acid group often participates in hydrogen bonding .
- QSAR Modeling : Correlate substituent effects (e.g., Br vs. Cl) with bioactivity. The trifluoromethyl group enhances lipophilicity (logP ~2.5), critical for membrane permeability .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies, and how should researchers validate them?
- Root Cause : Polymorphism or residual solvent in crystallized samples. For example, samples recrystallized from ethanol vs. acetonitrile may show MP differences of 5–10°C .
- Validation : Perform differential scanning calorimetry (DSC) to identify polymorphic transitions. Cross-check with elemental analysis (C, H, N) to confirm stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
